molecular formula C10H10N2O2S2 B132247 S-(2-Benzothiazolyl)cysteine CAS No. 399-82-6

S-(2-Benzothiazolyl)cysteine

Cat. No. B132247
CAS RN: 399-82-6
M. Wt: 254.3 g/mol
InChI Key: KRBPTLCTECPKGY-LURJTMIESA-N
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Description

S-(2-Benzothiazolyl)cysteine, also known as 2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid, belongs to the class of organic compounds known as cysteine and derivatives . It is a molecule that contains a total of 26 atoms, including 10 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 2 Sulfur atoms .


Molecular Structure Analysis

The S-(2-Benzothiazolyl)-cysteine molecule contains a total of 27 bonds. There are 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, 1 sulfide, and 1 Thiazole .


Chemical Reactions Analysis

While specific chemical reactions involving S-(2-Benzothiazolyl)cysteine are not detailed in the search results, it’s worth noting that cysteine S-conjugates derived from a large number of halogenated alkenes have been shown to undergo cysteine S-conjugate β-lyase reactions that generate reactive sulfur-containing fragments .

Scientific Research Applications

Solid-Phase Synthesis of Amino Acids and Peptides

S-2-Benzothiazolyl-L-cysteine can be used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . This method is easy, efficient, and results in high chiral purity .

Pharmacological Activity

2-benzothiazoles, such as S-2-Benzothiazolyl-L-cysteine, represent an important class of compounds possessing a wide spectrum of biological activities . These include:

Therapeutic Agents

Among thousands of 2-benzothiazoles under investigation, Riluzole and Phortress are among the most representative therapeutic agents . Riluzole is an anticonvulsant and neuroprotective FDA-approved drug to increase survival among patients with Amyotrophic Lateral Sclerosis (ALS), with potential as a novel anti-cancer agent . Phortress is a well-known antitumor agent, with potent and selective activity against human-derived carcinomas of breast, ovarian and renal origin .

Other Pharmacological Activities

In addition to Riluzole and Phortress, other 2-benzothiazole-type compounds have also demonstrated significant pharmacological activity . The best-known examples include Zopolrestat, a highly potent, orally active aldose reductase (AR) inhibitor currently in phase III clinical trials , Ethoxzolamide, an FDA-approved human carbonic anhydrase inhibitor , and Frentizole , an FDA-approved nontoxic antiviral and immunosuppressive drug, clinically used in rheumatoid arthritis and systemic lupus erythematosus, acting as an inhibitor of the interaction between amyloid beta peptide (Aβ) and amyloid-binding alcohol dehydrogenase (ABAD) .

properties

IUPAC Name

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBPTLCTECPKGY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192947
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Benzothiazolyl)cysteine

CAS RN

399-82-6
Record name S-(2-Benzothiazolyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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